5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BWA-522 is a small molecular proteolysis-targeting chimera (PROTAC) compound that targets the androgen receptor N-terminal domain. It is designed to degrade both the full-length androgen receptor and the androgen receptor variant 7, making it a promising candidate for the treatment of prostate cancer .
准备方法
BWA-522 is synthesized by tethering androgen receptor N-terminal domain antagonists and different classes of E3 ligase ligands through chemical linkers. This complex enhances the ability to degrade androgen receptor variant 7 in the synthesized compounds .
化学反应分析
BWA-522 undergoes several types of chemical reactions, including:
Degradation Reactions: BWA-522 effectively induces the degradation of both full-length androgen receptor and androgen receptor variant 7.
Apoptosis Induction: The degradation of androgen receptor proteins by BWA-522 can suppress the expression of androgen receptor downstream proteins and induce prostate cancer cell apoptosis.
Common reagents and conditions used in these reactions include the use of E3 ligase ligands and chemical linkers to form the ternary complex . The major products formed from these reactions are degraded androgen receptor proteins and apoptotic prostate cancer cells .
科学研究应用
BWA-522 has several scientific research applications, including:
Cancer Treatment: BWA-522 is a promising candidate for the treatment of androgen receptor full-length and androgen receptor variant 7-dependent tumors, particularly prostate cancer
Protein Degradation Studies: BWA-522 serves as a model compound for studying the mechanisms of proteolysis-targeting chimera technology and its applications in targeted protein degradation.
作用机制
BWA-522 exerts its effects by inducing the degradation of androgen receptor proteins. It forms a ternary complex with the androgen receptor N-terminal domain and E3 ligase ligands, leading to the ubiquitination and subsequent proteasomal degradation of the androgen receptor proteins . This degradation suppresses the expression of androgen receptor downstream proteins and induces apoptosis in prostate cancer cells .
相似化合物的比较
BWA-522 is unique in its ability to degrade both full-length androgen receptor and androgen receptor variant 7, making it more potent than the corresponding antagonist against prostate cancer cells in vitro . Similar compounds include:
Ralaniten: A potent androgen receptor N-terminal transcriptional domain antagonist from which BWA-522 was developed.
Other PROTACs: Various proteolysis-targeting chimera compounds targeting different proteins and pathways.
BWA-522’s enhanced ability to degrade androgen receptor variant 7 and its high oral bioavailability make it a promising candidate for the treatment of androgen receptor-dependent tumors .
属性
分子式 |
C43H51ClN4O7 |
---|---|
分子量 |
771.3 g/mol |
IUPAC 名称 |
5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C43H51ClN4O7/c1-43(2,31-5-10-35(11-6-31)55-27-33(49)24-44)30-3-8-34(9-4-30)54-26-29-15-19-46(20-16-29)25-28-17-21-47(22-18-28)32-7-12-36-37(23-32)42(53)48(41(36)52)38-13-14-39(50)45-40(38)51/h3-12,23,28-29,33,38,49H,13-22,24-27H2,1-2H3,(H,45,50,51)/t33-,38?/m1/s1 |
InChI 键 |
MYCPBYLZNZTLBC-OVFDOZPJSA-N |
手性 SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)OC[C@@H](CCl)O |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CCN(CC2)CC3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)OCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。